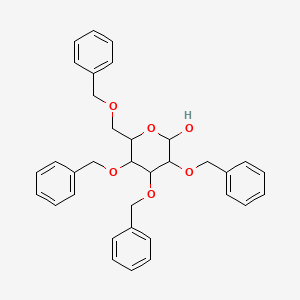

2,3,4,6-Tetra-O-benzyl-D-mannopyranose

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

61330-61-8 |

|---|---|

Molekularformel |

C34H36O6 |

Molekulargewicht |

540.6 g/mol |

IUPAC-Name |

(4S,5R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |

InChI |

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30?,31-,32+,33?,34?/m1/s1 |

InChI-Schlüssel |

OGOMAWHSXRDAKZ-PMXAQEJUSA-N |

Synonyme |

2,3,4,6-Tetrakis-O-(phenylmethyl)-D-mannose; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a key intermediate in carbohydrate chemistry. This versatile building block is instrumental in the synthesis of complex carbohydrates and glycoconjugates, playing a significant role in pharmaceutical development and glycobiology research.[1][2]

Core Physical and Chemical Properties

This compound is a fully protected derivative of D-mannose. The four benzyl (B1604629) ether groups enhance its stability and solubility in organic solvents, making it an ideal substrate for a variety of chemical transformations.[1][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₄H₃₆O₆ |

| Molecular Weight | 540.65 g/mol [1][4] |

| Appearance | Colorless to pale yellow oil or slightly yellow syrup[1] |

| Boiling Point | 240-245°C[4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol[4] |

| Purity | ≥ 95%[1] |

| Storage Conditions | 0 - 8 °C[1] or -20°C for long-term storage[5][6] |

| CAS Number | 61330-61-8[1][4] |

Experimental Protocols

The strategic use of this compound in synthesis relies on established protocols for its preparation and subsequent reactions. Below is a representative experimental protocol for its synthesis.

Preparation of this compound from Methyl α-D-mannopyranoside

A documented method for the preparation of this compound involves the benzylation of methyl α-D-mannopyranoside.[7] While the detailed experimental parameters can vary, a general procedure is as follows:

-

Dissolution: Methyl α-D-mannopyranoside is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Deprotonation: A strong base, such as sodium hydride, is added portion-wise to the solution at a reduced temperature (e.g., 0 °C) to deprotonate the hydroxyl groups.

-

Benzylation: Benzyl bromide is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: The reaction is carefully quenched with methanol (B129727) and then water. The product is extracted into an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

-

Hydrolysis: The resulting methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is then hydrolyzed to the free anomeric hydroxyl group to yield this compound.

Applications in Synthesis and Drug Development

This compound is a crucial intermediate in the synthesis of complex oligosaccharides and glycoconjugates.[1] Its protected hydroxyl groups, with the exception of the anomeric position, allow for selective glycosylation reactions. It can act as a glycosyl donor (after activation of the anomeric hydroxyl) or as a glycosyl acceptor (if the anomeric hydroxyl is protected and one of the other benzyl groups is selectively removed). This compound is particularly valuable in the development of pharmaceuticals, including targeted drug delivery systems and vaccines.[1]

Workflow: Oligosaccharide Synthesis

The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of a disaccharide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside (EVT-1482152) | 61330-62-9 [evitachem.com]

- 4. This compound [chembk.com]

- 5. goldbio.com [goldbio.com]

- 6. zellbio.eu [zellbio.eu]

- 7. Preparation of 2,3,4,6-Tetra-O-benzyl-D-mannose | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose (CAS: 61330-61-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a pivotal synthetic intermediate in carbohydrate chemistry, valued for its role as a versatile building block in the construction of complex oligosaccharides and glycoconjugates. The four benzyl (B1604629) ether protecting groups enhance its stability and solubility in organic solvents, facilitating its use in a wide array of synthetic applications.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in glycosylation reactions, and its crucial role in the synthesis of biologically significant molecules such as Glycosylphosphatidylinositol (GPI) anchors.

Chemical and Physical Properties

This compound is a colorless to pale yellow oil or a slightly yellow syrup.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61330-61-8 | [3] |

| Molecular Formula | C₃₄H₃₆O₆ | [4] |

| Molecular Weight | 540.65 g/mol | [4] |

| Appearance | Colorless to pale yellow oil or slightly yellow syrup | [1] |

| Boiling Point | 240-245 °C | [5] |

| Solubility | Soluble in chloroform, methanol, dichloromethane (B109758) (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate (B1210297) (EtOAc). | [6] |

| Storage | Store at 0 - 8 °C, protected from light. For long-term storage (2+ years), store desiccated at -20°C. | [1][7] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the acid-catalyzed hydrolysis of its methyl glycoside precursor, methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.[3][4]

Experimental Protocol: Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside

Materials:

-

Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside

-

Sulfuric acid (concentrated)

-

Acetic acid (glacial)

-

Water

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM)

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Dissolve methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside in a mixture of glacial acetic acid and water.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture at reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound as a colorless oil.

Synthesis of this compound.

Analytical Data

Expected ¹H NMR (CDCl₃) δ (ppm):

-

Anomeric proton (H-1): ~5.2-5.4 (s, α-anomer), ~4.6-4.8 (d, β-anomer)

-

Ring protons (H-2, H-3, H-4, H-5, H-6a, H-6b): ~3.5-4.2

-

Benzyl CH₂: ~4.4-5.0 (multiple doublets and multiplets)

-

Aromatic protons (Ar-H): ~7.2-7.4 (multiplet)

Expected ¹³C NMR (CDCl₃) δ (ppm):

-

Anomeric carbon (C-1): ~92-98

-

Ring carbons (C-2, C-3, C-4, C-5, C-6): ~68-82

-

Benzyl CH₂: ~72-75

-

Aromatic carbons (Ar-C): ~127-139

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]+ or adducts such as [M+Na]+ or [M+NH₄]+. Fragmentation would likely involve the loss of benzyl groups (91 m/z) or benzyloxy groups (107 m/z).

Applications in Organic Synthesis

This compound is a valuable glycosyl donor for the synthesis of complex oligosaccharides and glycoconjugates. The hydroxyl group at the anomeric position can be activated to form a leaving group, allowing for subsequent glycosylation with a suitable acceptor.

Experimental Protocol: General Glycosylation using a Thioglycoside Donor

This protocol describes a general method for glycosylation where the hemiacetal is first converted to a more reactive thioglycoside donor.

Part 1: Synthesis of the Thioglycoside Donor

-

Dissolve this compound and a thiol (e.g., thiophenol or ethanethiol) in dry dichloromethane (DCM).

-

Add a Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the thioglycoside.

Part 2: Glycosylation Reaction

-

Dissolve the thioglycoside donor, the glycosyl acceptor (an alcohol), and a promoter (e.g., N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or silver triflate) in dry DCM under an inert atmosphere.

-

Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C).

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting glycoside by silica gel chromatography.

References

- 1. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Wittig-Horner reaction on this compound and 2,3,4,6-tetra -O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Preparation of 2,3,4,6-Tetra-O-benzyl-D-mannose | Semantic Scholar [semanticscholar.org]

- 4. Methyl 2,3,4,6-tetra-O-benzyl-a-D-mannopyranoside [deyerchem.com]

- 5. synthose.com [synthose.com]

- 6. Recent progress in synthetic and biological studies of GPI anchors and GPI-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose from D-mannose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely adopted two-step methodology for the synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a crucial building block in carbohydrate chemistry and drug development. The synthesis commences with the readily available D-mannose, which is first converted to its more reactive methyl glycoside derivative before proceeding to the final product.

Introduction

This compound is a key intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules. The benzyl (B1604629) ether protecting groups offer stability under a wide range of reaction conditions and can be readily removed via catalytic hydrogenation. This guide details a reliable synthetic route starting from D-mannose, focusing on the per-benzylation of methyl α-D-mannopyranoside followed by the acidic hydrolysis of the anomeric methoxy (B1213986) group.

Synthetic Strategy Overview

The direct per-benzylation of D-mannose is often challenging due to the presence of multiple hydroxyl groups with varying reactivity and the complexities of its anomeric equilibrium in solution. A more controlled and higher-yielding approach involves a two-step sequence:

-

Step 1: Synthesis of Methyl α-D-mannopyranoside from D-mannose. D-mannose is treated with methanol (B129727) in the presence of an acid catalyst to produce methyl α-D-mannopyranoside. This step locks the anomeric center and provides a more soluble and easily handled starting material for the subsequent benzylation.

-

Step 2: Per-benzylation of Methyl α-D-mannopyranoside. The four hydroxyl groups of methyl α-D-mannopyranoside are protected as benzyl ethers using a suitable benzylating agent and a strong base. This reaction yields methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.

-

Step 3: Hydrolysis of the Methyl Glycoside. The anomeric methyl group of the per-benzylated intermediate is selectively cleaved under acidic conditions to afford the target compound, this compound.

This strategic approach allows for a more straightforward purification and generally results in higher overall yields compared to the direct benzylation of D-mannose.

Experimental Protocols

Step 1: Synthesis of Methyl α-D-mannopyranoside

A common and effective method for the synthesis of methyl α-D-mannopyranoside from D-mannose is the Fischer glycosidation.

Materials:

-

D-mannose

-

Anhydrous methanol (MeOH)

-

Dowex 50WX8 (H⁺ form) resin or concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (TEA)

-

Diatomaceous earth (Celite®)

Procedure:

-

A suspension of D-mannose in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A catalytic amount of Dowex 50WX8 (H⁺ form) resin or a few drops of concentrated sulfuric acid is added to the suspension.

-

The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and neutralized by the addition of sodium bicarbonate or triethylamine until the pH is approximately 7.

-

The mixture is filtered through a pad of diatomaceous earth to remove the resin, and the filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system, typically methanol/diethyl ether, to yield pure methyl α-D-mannopyranoside as a white crystalline solid.

Step 2: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside

The per-benzylation of the methyl mannopyranoside is achieved via a Williamson ether synthesis.

Materials:

-

Methyl α-D-mannopyranoside

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr) or benzyl chloride (BnCl)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

Procedure:

-

Methyl α-D-mannopyranoside is dissolved in anhydrous DMF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for a period to allow for the formation of the alkoxides.

-

Benzyl bromide or benzyl chloride is then added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside as a viscous oil.

Step 3: Synthesis of this compound

The final step involves the selective removal of the anomeric methyl group.

Materials:

-

Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside

-

Acetic acid (AcOH)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is dissolved in a mixture of acetic acid and water.

-

A catalytic amount of sulfuric acid is added, and the reaction mixture is heated. The progress of the hydrolysis is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.

-

The organic layer is carefully washed with water, a saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to provide this compound as a colorless oil or a white solid.

Data Presentation

The following tables summarize the typical quantitative data for each step of the synthesis. Note that yields and reaction times can vary depending on the specific scale and conditions used.

Table 1: Synthesis of Methyl α-D-mannopyranoside

| Parameter | Value |

| Starting Material | D-mannose |

| Key Reagents | Methanol, Acid Catalyst |

| Typical Reaction Time | 12 - 24 hours |

| Typical Yield | 80 - 95% |

Table 2: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside

| Parameter | Value |

| Starting Material | Methyl α-D-mannopyranoside |

| Key Reagents | Sodium Hydride, Benzyl Bromide |

| Solvent | Anhydrous DMF |

| Reaction Temperature | 0 °C to room temperature |

| Typical Reaction Time | 12 - 18 hours |

| Typical Yield | 85 - 95% |

Table 3: Synthesis of this compound

| Parameter | Value |

| Starting Material | Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside |

| Key Reagents | Acetic Acid, Sulfuric Acid |

| Reaction Temperature | 80 - 100 °C |

| Typical Reaction Time | 4 - 8 hours |

| Typical Yield | 70 - 85% |

Visualization of the Synthetic Pathway

The following diagrams illustrate the overall synthetic workflow and the chemical transformation involved in the synthesis of this compound.

Caption: Overall workflow for the synthesis.

Caption: Chemical reaction pathway.

In-Depth Technical Guide: 13C NMR Data for 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. This protected monosaccharide is a crucial intermediate in the synthesis of complex carbohydrates, glycoconjugates, and various pharmaceutically relevant molecules. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation.

13C NMR Data Presentation

The 13C NMR spectrum of this compound exhibits distinct signals for the pyranose ring carbons, the benzylic carbons, and the aromatic carbons of the benzyl (B1604629) protecting groups. While a definitive peer-reviewed list of chemical shifts for the alpha anomer has been referenced in the literature, specific data points were not publicly accessible at the time of this guide's compilation. The data presented below is based on typical chemical shift ranges for similar benzylated mannose derivatives and should be considered illustrative. For precise assignments, it is recommended to acquire experimental data or consult the primary literature directly.

Table 1: 13C NMR Chemical Shifts for this compound

| Carbon Atom | Anomer | Chemical Shift (δ) in ppm (CDCl₃) |

| C-1 | α | Data not available |

| C-2 | α | Data not available |

| C-3 | α | Data not available |

| C-4 | α | Data not available |

| C-5 | α | Data not available |

| C-6 | α | Data not available |

| Benzylic CH₂ | α | Data not available |

| Aromatic CH | α | Data not available |

| Aromatic C (quaternary) | α | Data not available |

Note: The chemical shifts are highly dependent on the solvent, concentration, and temperature.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of a 13C NMR spectrum of this compound. This protocol is based on standard laboratory practices for the analysis of protected carbohydrates.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-30 mg of dry this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The use of CDCl₃ is common for this type of compound due to its excellent solubilizing properties and well-defined solvent peak.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.00 ppm). However, it is common practice to reference the spectrum to the residual solvent peak (CDCl₃ at 77.16 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer, such as a Bruker Avance III HD.

-

Spectrometer: 400 MHz NMR Spectrometer

-

Probe: 5 mm Broadband Observe (BBO) probe

-

Nucleus Observed: ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Acquisition Parameters:

-

Pulse Program: zgpg30 (a standard 30-degree pulse with proton decoupling)

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. A higher number of scans increases the signal-to-noise ratio.

-

Receiver Gain (RG): Set automatically by the spectrometer.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. This delay allows for the relaxation of the carbon nuclei between pulses.

-

Spectral Width (SW): 0 to 220 ppm. This range covers the expected chemical shifts for all carbon atoms in the molecule.

-

Proton Decoupling: Waltz16 or similar broadband decoupling sequence to remove ¹H-¹³C coupling, resulting in a spectrum with singlets for each carbon.

-

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase correct the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Peak Picking: Identify and label all significant peaks in the spectrum.

Synthesis and Workflow Visualization

This compound is commonly synthesized from a more readily available starting material, methyl α-D-mannopyranoside. The general synthetic workflow involves the protection of the hydroxyl groups with benzyl ethers.

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of the 13C NMR data and related experimental considerations for this compound. For further in-depth analysis and specific applications, consulting primary research articles and spectral databases is highly recommended.

Molecular weight of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

An In-Depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

Introduction

This compound is a protected derivative of D-mannose, a C-2 epimer of glucose. The benzyl (B1604629) ether protecting groups on the hydroxyls at positions 2, 3, 4, and 6 enhance the compound's stability and solubility in organic solvents, making it a crucial and versatile intermediate in carbohydrate chemistry.[1] It serves as a fundamental building block in the synthesis of complex oligosaccharides, glycoconjugates, and glycosides.[1] For researchers and professionals in drug development, this compound is instrumental in studying carbohydrate-protein interactions, modifying glycosylation patterns to improve drug efficacy and bioavailability, and in the development of novel therapeutics, including vaccines and targeted drug delivery systems.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 540.65 g/mol | [1][2][3][4] |

| 540.66 g/mol | ||

| Molecular Formula | C₃₄H₃₆O₆ | [1][2][3][4] |

| CAS Number | 61330-61-8 | [1][4][5] |

| Appearance | Colorless to pale yellow oil or slightly yellow syrup | [1] |

| Purity | ≥ 95% (Assay) | [1] |

| >99% (HPLC) | [5] | |

| Storage Temperature | 0 - 8 °C | [1] |

| -20 °C (long term) | [3][6] |

Experimental Protocols

Synthesis of this compound

The preparation of this compound can be achieved starting from methyl α-D-mannopyranoside.[7][8] The following protocol is a generalized procedure based on common benzylation methods in carbohydrate chemistry.

Materials:

-

Methyl α-D-mannopyranoside

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) (EtOAc) for elution

Procedure:

-

Preparation: A solution of methyl α-D-mannopyranoside in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath (0 °C).

-

Deprotonation: Sodium hydride (typically 4-5 equivalents, added portion-wise) is carefully added to the stirred solution. The mixture is stirred at 0 °C for approximately 1 hour to allow for the formation of the alkoxides.

-

Benzylation: Benzyl bromide (4-5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol to consume any excess NaH. The mixture is then diluted with dichloromethane and washed sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.

-

Hydrolysis: The crude benzylated methyl glycoside is dissolved in a mixture of acetic acid and aqueous sulfuric acid. The solution is heated (e.g., to 65 °C) to hydrolyze the methyl glycoside.[9] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, the reaction mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and saturated NaHCO₃ until neutral. The organic layer is dried and concentrated. The final product, this compound, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the structure and stereochemistry of the synthesized compound. Both ¹H NMR and ¹³C NMR spectra are typically acquired.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).

-

¹H NMR Analysis: The proton spectrum will show characteristic signals for the anomeric proton (H-1), the protons of the pyranose ring, the methylene (B1212753) protons of the four benzyl groups (typically appearing as multiple singlets or AB quartets), and the aromatic protons of the benzyl groups.

-

¹³C NMR Analysis: The carbon spectrum will display signals for the anomeric carbon (C-1), the five other carbons of the mannose ring, the methylene carbons of the benzyl groups, and the aromatic carbons.[10]

2. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the compound.[5]

-

Methodology: A normal-phase HPLC system is typically used for protected carbohydrates.

-

Column: A silica-based column is appropriate.

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is used for elution.

-

Detection: Detection can be achieved using a UV detector (as the benzyl groups are chromophoric) or an evaporative light scattering detector (ELSD). The purity is determined by the relative area of the product peak.

3. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.

-

Analysis: The mass spectrum will show the molecular ion peak, typically as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which should correspond to the calculated mass of 540.65 + the mass of the adduct ion.

Role in Signaling Pathways and Drug Development

Mannose and its derivatives are not merely structural components but also play significant roles in cellular signaling. Their involvement makes them attractive targets and tools in drug development.

PI3K/Akt/mTOR Signaling Pathway

D-mannose has been shown to regulate lipid metabolism and ameliorate hepatic steatosis by modulating the PI3K/Akt/mTOR signaling pathway.[11] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. In the context of alcoholic liver disease, D-mannose supplementation has been observed to suppress the alcohol-induced activation of this pathway, leading to a reduction in lipid accumulation in hepatocytes.[11][12] This suggests that mannose derivatives could be explored for therapeutic interventions in metabolic disorders.

Caption: D-Mannose inhibits the PI3K/Akt/mTOR pathway, impacting lipid metabolism.

Innate Immune Signaling via TLR4

Certain polysaccharides, including mannose-containing structures, can activate dendritic cells through Toll-like receptor 4 (TLR4).[13] This activation triggers a downstream signaling cascade involving MyD88, TRAF6, and ultimately the transcription factor NF-κB.[13] The activation of NF-κB leads to the transcription of genes for pro-inflammatory cytokines, initiating an immune response. This property is highly relevant for vaccine development, where mannose derivatives can be used as adjuvants to enhance the immune response to antigens.

Caption: Mannose derivatives can activate innate immunity via the TLR4/MyD88/NF-κB pathway.

TGF-β Signaling and Immune Regulation

Mannose has also been implicated in the regulation of T cells through the Transforming Growth Factor-beta (TGF-β) signaling pathway.[14] By promoting TGF-β signaling, mannose can induce the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmunity.[14] An antibody that neutralizes TGF-β can inhibit the mannose-induced increase in Treg cells.[14] This immunomodulatory property is of significant interest for treating autoimmune and inflammatory diseases.

Caption: Mannose promotes the differentiation of Treg cells via TGF-β signaling.

Conclusion

This compound is a cornerstone molecule for advanced glycochemistry and drug discovery. Its protected nature allows for precise chemical manipulations, enabling the synthesis of complex carbohydrate structures that are vital for biological function. The involvement of its parent monosaccharide, D-mannose, in critical cellular signaling pathways further highlights the potential for developing novel therapeutics based on this scaffold. For researchers in the field, a thorough understanding of its properties, synthesis, and biological roles is essential for leveraging its full potential in addressing challenges in medicine and biology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. goldbio.com [goldbio.com]

- 4. This compound [chembk.com]

- 5. glycodepot.com [glycodepot.com]

- 6. zellbio.eu [zellbio.eu]

- 7. Preparation of 2,3,4,6-Tetra-O-benzyl-D-mannose | Semantic Scholar [semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]

The Pivotal Role of Benzyl Protecting Groups in Mannose Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. Among these, the benzyl (B1604629) (Bn) group stands out as a robust and versatile tool, particularly in the chemistry of mannose. Its stability under a wide range of reaction conditions, coupled with reliable methods for its removal, has made it an indispensable protecting group in the synthesis of complex mannose-containing oligosaccharides, glycoconjugates, and therapeutic agents. This technical guide provides a comprehensive overview of the applications of benzyl protecting groups in mannose chemistry, detailing experimental protocols, quantitative data, and the influence of these groups on synthetic strategies.

Introduction: The Significance of Benzyl Ethers in Mannoside Synthesis

Benzyl ethers are widely employed as "permanent" protecting groups in multi-step syntheses due to their stability in both acidic and basic environments.[1] This stability allows for the selective manipulation of other, more labile protecting groups, enabling complex synthetic routes. In mannose chemistry, the strategic placement of benzyl groups is crucial for controlling reactivity and stereoselectivity during glycosylation reactions, a concept famously illustrated by the "armed-disarmed" strategy.[2][3] "Armed" mannosyl donors, typically protected with electron-donating benzyl ethers, exhibit enhanced reactivity compared to their "disarmed" counterparts, which are protected with electron-withdrawing groups like esters. This differential reactivity is a cornerstone of modern oligosaccharide synthesis.

Benzylation of Mannose: Methodologies and Regioselectivity

The most common method for the introduction of benzyl groups onto the hydroxyls of mannose is the Williamson ether synthesis.[4][5] This reaction involves the deprotonation of the hydroxyl groups with a strong base, followed by nucleophilic substitution with a benzyl halide.

Experimental Protocol: Per-O-benzylation of Methyl α-D-Mannopyranoside

Materials:

-

Methyl α-D-mannopyranoside

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of methyl α-D-mannopyranoside (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (5.0 eq) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

The reaction mixture is cooled again to 0 °C, and benzyl bromide (5.0 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to destroy any excess NaH.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography to yield per-O-benzylated methyl α-D-mannopyranoside.[4]

Regioselectivity: While per-benzylation is often the goal, regioselective benzylation of mannose derivatives can be achieved by exploiting the differential reactivity of its hydroxyl groups or through the use of temporary protecting groups. For instance, the formation of a 4,6-O-benzylidene acetal (B89532) directs benzylation to the O-2 and O-3 positions.[6]

Deprotection of Benzyl Ethers in Mannosides

The removal of benzyl groups is a critical final step in many synthetic sequences. Several reliable methods are available, with the choice depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation and Transfer Hydrogenation

The most common method for cleaving benzyl ethers is catalytic hydrogenation over a palladium catalyst (e.g., Pd/C).[7] This method is clean and high-yielding but is incompatible with other reducible functional groups such as alkenes, alkynes, and some nitrogen-containing groups.

Catalytic transfer hydrogenation offers a milder alternative, using a hydrogen donor like ammonium (B1175870) formate (B1220265), formic acid, or cyclohexene (B86901) in the presence of a palladium catalyst.[7] This method avoids the need for handling flammable hydrogen gas.

Experimental Protocol: Debenzylation by Catalytic Transfer Hydrogenation

Materials:

-

Benzyl-protected mannoside

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (MeOH) or Ethanol (B145695) (EtOH)

-

Celite®

Procedure:

-

The benzyl-protected mannoside is dissolved in methanol or ethanol in a round-bottom flask.

-

10% Pd/C (typically 10-20% by weight of the substrate) is added to the solution.

-

Ammonium formate (5-10 equivalents per benzyl group) is added to the suspension.

-

The mixture is stirred at room temperature or gently heated to reflux. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified as necessary, often by silica gel chromatography or recrystallization, to yield the deprotected mannose derivative.[7]

Oxidative Cleavage

In cases where hydrogenation is not feasible, oxidative cleavage provides an alternative. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave p-methoxybenzyl (PMB) ethers in the presence of benzyl ethers. However, under specific conditions, DDQ can also be used for the cleavage of unsubstituted benzyl ethers, particularly at the C-4 position of rhamno- and mannopyranosides.[1][8]

Experimental Protocol: Oxidative Cleavage of a 4-O-Benzyl Ether with DDQ

Materials:

-

4-O-benzyl protected mannoside

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The 4-O-benzyl protected mannoside is dissolved in a mixture of dichloromethane and water (typically 18:1 v/v).

-

The solution is cooled to 0 °C.

-

DDQ (1.5-2.5 equivalents) is added to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.[8]

Quantitative Data on Benzylation and Debenzylation Reactions

The efficiency of benzylation and debenzylation reactions is crucial for the overall success of a synthetic route. The following tables summarize typical yields for these transformations in mannose chemistry.

| Reaction | Substrate | Reagents | Yield (%) | Reference |

| Per-O-benzylation | Methyl α-D-mannopyranoside | NaH, BnBr, DMF | >90% | [4] |

| Regioselective 4-O-benzylation | 2,3:6-tri-O-benzyl-α-D-mannopyranoside | NaH, BnBr, DMF | 85% | [9] |

| Debenzylation (CTH) | Per-O-benzyl methyl α-D-mannopyranoside | Pd/C, HCOOH | High | [7] |

| Oxidative Debenzylation | 2,4-di-O-benzyl-3-O-naphthylmethyl rhamnopyranoside | DDQ, CH₂Cl₂/H₂O | 63% (4-OH) | [8] |

Table 1: Representative yields for benzylation and debenzylation reactions in mannose derivatives. CTH: Catalytic Transfer Hydrogenation.

| Mannosyl Donor Protecting Groups | Acceptor | α:β Ratio | Yield (%) | Reference |

| 2,3,4,6-tetra-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 1:1.5 | 88 | [10] |

| 2,3-di-O-benzyl-4,6-O-benzylidene | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | >1:20 (β-selective) | 95 | [6] |

| 2-O-benzoyl-3,4,6-tri-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | >20:1 (α-selective) | 85 | [11] |

Table 2: Influence of benzyl and other protecting groups on the stereoselectivity and yield of mannosylation reactions.

Experimental Workflows and Synthetic Strategies

The synthesis of complex mannose-containing oligosaccharides relies on a carefully planned sequence of protection and deprotection steps. Benzyl groups often serve as permanent protection, while other orthogonal protecting groups are used for temporary masking of hydroxyl groups that will become sites for glycosylation.

Workflow for the Synthesis of a Mannose-Containing Trisaccharide

Caption: Synthetic workflow for a mannose-containing trisaccharide.

Role in Elucidating Biological Pathways

Benzyl-protected mannosides are not only crucial synthetic intermediates but also valuable tools for studying biological processes involving mannose. The mannose receptor (CD206), a C-type lectin receptor expressed on the surface of macrophages and dendritic cells, plays a key role in innate immunity by recognizing mannose-terminating glycans on pathogens.[12][13] Synthetic mannosides and mannose-containing oligosaccharides, often prepared using benzyl protection strategies, are used to probe the binding specificity of the mannose receptor and to develop targeted drug delivery systems and vaccines.[2]

For instance, synthetic mannosylated liposomes can be used to target antigens or drugs to antigen-presenting cells via the mannose receptor, thereby enhancing the immune response.[14] The synthesis of these complex glycoconjugates would be intractable without the use of robust protecting groups like benzyl ethers.

Logical Relationship of Mannose Receptor Targeting

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TIPS group-assisted isomerization of benzyl protected d-manno- and d-glucopyranose to d-fructofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. glyco-world.com [glyco-world.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02723K [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mannose receptor‐derived peptides neutralize pore‐forming toxins and reduce inflammation and development of pneumococcal disease | EMBO Molecular Medicine [link.springer.com]

- 14. 15th international congress of immunology - Mannose-a(1;2)-Mannose derivative for Dendritic Cell Targeted Immune System Delivery - CONICET [bicyt.conicet.gov.ar]

In-Depth Technical Guide: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a crucial intermediate in synthetic carbohydrate chemistry, valued for its role in the synthesis of complex glycans, glycolipids, and glycoproteins. Its bulky benzyl (B1604629) protecting groups offer stability and influence stereochemical outcomes in glycosylation reactions. This guide provides a comprehensive overview of its synthesis and purification, alongside a discussion of its structural characteristics. While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, this document presents crystallographic data for a closely related benzylated monosaccharide to offer insights into expected molecular geometry and packing.

Synthesis and Crystallization

The preparation of this compound typically commences from a more readily available mannose derivative, such as methyl α-D-mannopyranoside. The synthesis involves the exhaustive benzylation of the free hydroxyl groups.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the benzylation of monosaccharides.

Materials:

-

Methyl α-D-mannopyranoside

-

Benzyl chloride (BnCl)

-

Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Methanol (B129727) (MeOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: A solution of methyl α-D-mannopyranoside in anhydrous DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Benzylation: The solution is cooled in an ice bath, and sodium hydride (typically as a 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases. Benzyl chloride is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol to consume any excess sodium hydride.

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.

-

Hydrolysis of the Methyl Glycoside: The crude protected methyl glycoside is dissolved in a mixture of acetic acid and aqueous HCl and heated to induce hydrolysis of the anomeric methoxy (B1213986) group.

-

Purification: The resulting this compound is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction requires careful control of saturation and cooling rates. The following is a general procedure for the crystallization of protected monosaccharides.

Procedure:

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Common solvent systems for such compounds include mixtures of a good solvent (e.g., dichloromethane, ethyl acetate, or toluene) and a poor solvent (e.g., hexane or heptane).

-

Hot Filtration: If any insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel containing a small plug of cotton or filter paper.

-

Slow Cooling: The hot, clear solution is allowed to cool slowly to room temperature. To promote the growth of large, well-defined crystals, the container can be insulated to slow the cooling process further.

-

Crystal Growth: The solution is then left undisturbed at a lower temperature (e.g., 4 °C) for several days to allow for further crystal growth.

-

Isolation: The resulting crystals are isolated by filtration, washed with a small amount of the cold poor solvent, and dried under vacuum.

Structural Analysis

As of this writing, the specific crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the analysis of structurally similar compounds can provide valuable insights into the expected conformation and packing of this molecule.

Representative Crystal Structure: Methyl 2,3-di-O-benzyl-α-d-glucopyranoside

The crystal structure of Methyl 2,3-di-O-benzyl-α-d-glucopyranoside offers a glimpse into the structural features of benzylated pyranosides.[1][2] The pyranose ring is expected to adopt a chair conformation, which is the most stable arrangement for hexopyranoses.[1][2] The bulky benzyl groups will position themselves to minimize steric hindrance, influencing the overall molecular shape and intermolecular interactions.

Table 1: Crystallographic Data for Methyl 2,3-di-O-benzyl-α-d-glucopyranoside

| Parameter | Value |

| Chemical Formula | C₂₁H₂₆O₆ |

| Formula Weight | 374.43 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1234(2) |

| b (Å) | 14.1234(4) |

| c (Å) | 17.2345(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1976.54(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.258 |

Data obtained from a representative structure of a related compound and should be considered illustrative.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

General Crystallization Workflow

Caption: General workflow for the crystallization of protected monosaccharides.

Conclusion

This compound remains a cornerstone for the synthesis of complex carbohydrates. While its definitive crystal structure is yet to be reported in the public domain, established protocols for its synthesis and crystallization, coupled with structural data from related compounds, provide a robust framework for its use in research and development. The methodologies and illustrative data presented in this guide are intended to support researchers in the effective synthesis, purification, and application of this important mannopyranose derivative.

References

Methodological & Application

Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in glycosylation reactions, a cornerstone technique in the synthesis of complex oligosaccharides and glycoconjugates. This versatile building block is instrumental in the fields of drug discovery, vaccine development, and glycobiology, where precise control over glycosidic bond formation is paramount.[1] This document offers detailed experimental protocols, quantitative data on reaction outcomes, and visual diagrams of key chemical pathways.

Introduction

This compound is a widely utilized protected monosaccharide in synthetic organic chemistry. The benzyl (B1604629) ether protecting groups offer stability under a wide range of reaction conditions and can be readily removed through catalytic hydrogenation. This allows for the selective deprotection of the anomeric position to generate a variety of glycosyl donors, which are then coupled with glycosyl acceptors to form glycosidic linkages. The stereochemical outcome of this coupling is a critical aspect of oligosaccharide synthesis, and the protecting groups on the mannosyl donor play a significant role in directing this selectivity.

Key Applications

-

Synthesis of Complex Carbohydrates and Glycosides: Serves as a fundamental building block for the synthesis of intricate oligosaccharides and glycoconjugates.[1]

-

Drug Development: Facilitates the creation of drug candidates with modified glycosylation patterns, potentially improving their bioavailability and efficacy.[1]

-

Glycoprotein Research: Enables the synthesis of specific glycan structures to study carbohydrate-protein interactions, which are crucial in many biological processes.[1]

Data Presentation: Influence of Protecting Groups on Mannosylation Stereoselectivity

The stereoselectivity of mannosylation reactions is highly dependent on the protecting groups employed on the glycosyl donor. The following table summarizes quantitative data from various studies, highlighting the influence of different protecting group strategies on the ratio of α- to β-glycosidic bond formation.

| Glycosyl Donor Protecting Groups | Glycosyl Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio | Reference |

| 2,3,4,6-Tetra-O-benzoyl | p-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | TMSOTf | CH₂Cl₂ | N/A | N/A | [2] |

| 2,3-Di-O-benzyl-4,6-O-benzylidene | Allyltrimethylsilane | BSP/TTBP/Tf₂O | Dichloromethane (B109758) | 75% | >1:20 (β-selective) | [3] |

| 2-O-Benzyl-3-O-TBDMS-4,6-O-benzylidene | Pentenyl glycoside | Tf₂O/BSP/TTBP | CH₂Cl₂ | 77% | 1.8:1 | [4] |

| 2,3,4,6-Tetra-O-benzyl (from thioglycoside) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/AgOTf | CH₂Cl₂ | N/A | N/A | |

| 2,3-Di-O-benzyl-4,6-O-benzylidene | Various alcohols | BSP/TTBP/Tf₂O | CH₂Cl₂ | High | β-selective | [5][6] |

Note: "N/A" indicates that the specific data point was not provided in the cited source. BSP = 1-benzenesulfinylpiperidine; TTBP = 2,4,6-tri-tert-butylpyrimidine; Tf₂O = trifluoromethanesulfonic anhydride; TMSOTf = trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126); NIS = N-iodosuccinimide; AgOTf = silver trifluoromethanesulfonate; TBDMS = tert-butyldimethylsilyl.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of a common mannosyl donor from this compound and its subsequent use in a glycosylation reaction.

Protocol 1: Synthesis of a Glycosyl Donor (Trichloroacetimidate)

This protocol describes the conversion of this compound to a more reactive glycosyl donor, a trichloroacetimidate (B1259523).

Materials:

-

This compound

-

Trichloroacetonitrile (B146778) (Cl₃CCN)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Potassium carbonate (K₂CO₃), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous potassium carbonate (catalytic amount).

-

Cool the mixture to 0 °C under an inert atmosphere (Argon or Nitrogen).

-

Add trichloroacetonitrile (5.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate.

Protocol 2: General Glycosylation Reaction using a Mannosyl Trichloroacetimidate Donor

This protocol outlines a general procedure for the glycosylation of an alcohol acceptor using the prepared mannosyl trichloroacetimidate.

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate (glycosyl donor)

-

Glycosyl acceptor (e.g., a partially protected monosaccharide with a free hydroxyl group)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)

-

Activated molecular sieves (4 Å)

-

Argon or Nitrogen gas

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to -40 °C.

-

Add a solution of TMSOTf (0.1 eq) in anhydrous dichloromethane dropwise.

-

Stir the reaction at -40 °C and monitor its progress by TLC. The reaction time can vary from 30 minutes to several hours.

-

Once the reaction is complete, quench by adding a few drops of triethylamine.

-

Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through Celite.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting disaccharide by flash column chromatography on silica gel.

Visualizations

Glycosyl Donor Formation and Glycosylation Workflow

The following diagram illustrates the general workflow from the protected mannose to the final glycosylated product.

Caption: General workflow for glycosylation.

Mechanism of Stereoselective β-Mannosylation

The use of a 4,6-O-benzylidene acetal (B89532) on the mannosyl donor is a well-established strategy to favor the formation of the challenging β-mannosidic linkage. The rigid bicyclic system is thought to influence the conformation of the oxocarbenium ion intermediate, favoring nucleophilic attack from the β-face.

Caption: β-directing effect of 4,6-O-benzylidene group.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. Influence of protecting groups on the reactivity and selectivity of glycosylation: chemistry of the 4,6-o-benzylidene protected mannopyranosyl donors and related species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,6-O-benzylidene-directed beta-mannopyranosylation and alpha-glucopyranosylation: the 2-deoxy-2-fluoro and 3-deoxy-3-fluoro series of donors and the importance of the O2-C2-C3-O3 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a Glycosyl Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a pivotal glycosyl donor in the field of synthetic carbohydrate chemistry. Its perbenzylated structure offers a unique combination of stability and reactivity, making it an essential building block for the synthesis of complex oligosaccharides, glycoconjugates, and other mannose-containing molecules of biological and therapeutic significance. The benzyl (B1604629) ether protecting groups are stable under a wide range of reaction conditions, yet can be readily removed via catalytic hydrogenation, providing a versatile tool for multi-step synthetic strategies. These application notes provide an overview of its utility and detailed protocols for its use as a glycosyl donor in the formation of O- and C-glycosides.

Applications

This compound is a versatile reagent with broad applications in several areas of chemical and biological sciences:

-

Synthetic Organic Chemistry : It serves as a fundamental building block for the synthesis of complex carbohydrates, including oligosaccharides and glycans.[1]

-

Drug Development : This compound is instrumental in the synthesis of glycoconjugates and other carbohydrate-based therapeutics. The mannose motif is crucial for molecular recognition in various biological processes, making its derivatives valuable candidates for drug design.[1]

-

Biotechnology and Glycobiology : It is used in the preparation of glycoproteins and other glycoconjugates for research aimed at understanding carbohydrate-protein interactions and cellular recognition events.[1]

Data Presentation: Glycosylation Reactions

The efficiency and stereoselectivity of glycosylation reactions using this compound as the donor are influenced by the choice of activator, the nature of the glycosyl acceptor, and the reaction conditions. The following tables summarize quantitative data from representative glycosylation reactions.

Table 1: Synthesis of O-Glycosides

| Donor | Acceptor | Activation System | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |

| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -40 | 1 | 85 | 1:4 |

| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | TMSOTf (cat.) | CH₂Cl₂ | -20 | 2 | 92 | α-only |

| This compound | Benzyl alcohol | Bi(OTf)₃ (5 mol%) | CH₂Cl₂ | 0 | 15 | 11 (by-product) | α-major |

Table 2: Synthesis of C-Glycosides

| Donor | Acceptor (Nucleophile) | Activation System | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |

| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl thioglycoside | Allyltrimethylsilane | BSP/TTBP/Tf₂O | CH₂Cl₂ | -65 | 3-12 | 35-59 | >1:20 (β-major) |

| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl thioglycoside | α-Trimethylsiloxystyrene | BSP/TTBP/Tf₂O | CH₂Cl₂ | -65 | 3-12 | 75 | >1:20 (β-major) |

Experimental Protocols

Protocol 1: General Procedure for O-Glycosylation using NIS/TfOH Activation

This protocol describes a common method for the activation of a thioglycosyl donor.

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl thioglycoside (Donor)

-

Glycosyl Acceptor

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Molecular Sieves (4 Å, activated)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred suspension of the glycosyl donor (1.0 equiv.), glycosyl acceptor (1.2 equiv.), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ at -40 °C under an argon atmosphere, add NIS (1.2 equiv.).

-

Stir the mixture for 15 minutes.

-

Add a catalytic amount of TfOH (0.1 equiv.) dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous Na₂S₂O₃.

-

Allow the mixture to warm to room temperature and dilute with CH₂Cl₂.

-

Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.

-

Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired O-glycoside.

Protocol 2: General Procedure for C-Glycosylation using BSP/TTBP/Tf₂O Activation

This protocol is suitable for the formation of C-glycosides using a pre-activation method.

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl thioglycoside (Donor)

-

C-Nucleophile (e.g., Allyltrimethylsilane)

-

1-Benzenesulfinyl piperidine (B6355638) (BSP)

-

2,4,6-Tri-tert-butylpyrimidine (TTBP)

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Molecular Sieves (4 Å, activated)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the donor (1 equiv.), BSP (1.2 equiv.), and TTBP (1.5 equiv.) in anhydrous CH₂Cl₂ (0.05 M in donor) containing activated 4 Å molecular sieves at -60 °C under an argon atmosphere, add Tf₂O (1.2 equiv.).[2]

-

Stir the mixture at -60 °C for 30 minutes to allow for the formation of the glycosyl triflate.[2]

-

Slowly add a solution of the C-nucleophile (1.5 equiv.) in anhydrous CH₂Cl₂.[2]

-

Continue stirring at -60 °C for an additional 2 hours, then allow the reaction to warm to room temperature.[2]

-

Dilute the reaction mixture with CH₂Cl₂ and filter through Celite® to remove the molecular sieves.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the C-glycoside.

Visualizations

Caption: General workflow for a glycosylation reaction.

Caption: Proposed mechanism for β-mannosylation.

References

Application Note: Advanced Strategies in the Synthesis of Complex Oligosaccharides

Audience: Researchers, scientists, and drug development professionals.

Introduction Oligosaccharides are carbohydrate polymers that play critical roles in a vast array of biological processes, including cell-cell recognition, immune response, inflammation, and host-pathogen interactions.[1][2] These complex biomolecules are central to the fields of glycobiology and glycomedicine; however, their low natural abundance and inherent microheterogeneity make isolation from natural sources challenging.[2][3] Consequently, the chemical and chemoenzymatic synthesis of structurally well-defined oligosaccharides is essential for advancing biological research, as well as for the development of carbohydrate-based diagnostics, therapeutics, and vaccines.[4][5][6] This document provides an overview of modern synthetic strategies, detailed experimental protocols for key methodologies, and a summary of the challenges and future directions in this dynamic field.

Core Principles of Oligosaccharide Synthesis: The Glycosylation Reaction

The cornerstone of oligosaccharide synthesis is the glycosylation reaction, which involves the coupling of a glycosyl donor (a sugar with an activated anomeric leaving group) to a glycosyl acceptor (a sugar with one or more free hydroxyl groups).[5][7] The reaction is initiated by a promoter or activator and must be carefully controlled to achieve the desired stereochemistry (α or β linkage) at the newly formed glycosidic bond.[3][7]

Caption: The fundamental chemical glycosylation reaction.

A major challenge in carbohydrate chemistry is the need for extensive use of protecting groups to mask the numerous hydroxyl groups on each monosaccharide, ensuring that only the desired hydroxyl group on the acceptor participates in the reaction.[8][9] The choice of protecting groups is critical as they influence the reactivity of the donor and the stereochemical outcome of the glycosylation.[8][9]

Major Synthetic Strategies

Several key strategies have been developed to streamline the synthesis of complex oligosaccharides, each with distinct advantages in terms of efficiency, scalability, and applicability.

Linear and Convergent Synthesis:

-

Linear Synthesis: Involves the sequential, one-by-one addition of monosaccharide units to a growing chain.[1] This approach is straightforward but can be inefficient for large oligosaccharides due to a high number of steps and a potential drop in overall yield at each stage.[5]

-

Convergent Synthesis: Involves the independent synthesis of smaller oligosaccharide fragments (blocks), which are then coupled together.[1] This strategy is generally more efficient for constructing large and complex molecules as it reduces the number of steps in the longest linear sequence.[1][5]

One-Pot Synthesis: This approach dramatically improves efficiency by performing multiple sequential glycosylation reactions in a single reaction vessel without the need for intermediate purification and protecting group manipulations.[1][10] Success relies on methodologies that control the reactivity of the building blocks.[11] Key one-pot strategies include:

-

Anomeric Reactivity Modulation: Uses building blocks with different reactivities based on their protecting groups. "Armed" donors (with electron-donating groups like benzyl (B1604629) ethers) are highly reactive, while "disarmed" donors (with electron-withdrawing groups like acetyl esters) are less reactive.[1] By adding donors in order of decreasing reactivity, sequential coupling can be achieved.[12]

-

Preactivation Strategy: The glycosyl donor is activated with a promoter before the acceptor is added.[1] This temporal separation of activation and coupling allows for the use of donors with similar reactivity levels.[10]

Automated Glycan Assembly (AGA): Based on the principles of solid-phase peptide synthesis, AGA utilizes an automated synthesizer to perform iterative cycles of coupling, capping, and deprotection to build an oligosaccharide on a solid support.[13][14] This technology has made the synthesis of large oligosaccharides (up to 100-mers) and polysaccharides significantly faster and more accessible to non-specialists.[13][14] The commercial availability of synthesizers like the Glyconeer has been a key driver in this area.[15]

Caption: Comparison of linear, convergent, and one-pot synthesis workflows.

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high regio- and stereoselectivity of enzymatic reactions.[4][16] This hybrid approach often involves the chemical synthesis of a core oligosaccharide structure, which is then elaborated by enzymes such as glycosyltransferases or glycosidases.[16][17] This strategy is particularly powerful for installing challenging linkages, such as those involving sialic acid, which can be difficult to control via purely chemical means.[4] One-pot multienzyme (OPME) systems have been developed to further streamline these processes, allowing for multiple enzymatic steps to occur in a single vessel.[16]

References

- 1. mdpi.com [mdpi.com]

- 2. news-medical.net [news-medical.net]

- 3. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical glycosylation - Wikipedia [en.wikipedia.org]

- 8. Advances in Protecting Groups for Oligosaccharide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fluorous-Assisted One-Pot Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Automated glycan assembly as an enabling technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Automated glycan assembly using the Glyconeer 2.1 synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in chemoenzymatic synthesis of oligosaccharides and polysaccharides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Synthesis of C-Glycosides using 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of C-glycosides utilizing 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a key starting material. C-glycosides are important structural motifs in numerous biologically active molecules and are of significant interest in drug discovery due to their enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts. This document outlines various synthetic strategies, including Lewis acid-promoted couplings with carbon nucleophiles and Wittig-Horner reactions, to afford a range of C-mannosides.

Introduction to C-Glycosylation with Perbenzylated Mannose

This compound is a versatile and widely used building block in carbohydrate chemistry. The benzyl (B1604629) protecting groups offer stability under a variety of reaction conditions and can be readily removed in the final steps of a synthetic sequence. In the context of C-glycoside synthesis, this perbenzylated mannose derivative can be activated at the anomeric center to generate a reactive intermediate, such as an oxocarbenium ion, which then undergoes nucleophilic attack by a carbon-based nucleophile to form the desired C-C bond.